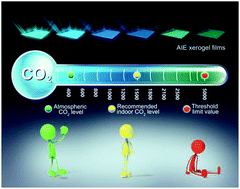AIE-active bis-cyanostilbene-based organogels for quantitative fluorescence sensing of CO2 based on molecular recognition principles†
Journal of Materials Chemistry C Pub Date: 2018-08-17 DOI: 10.1039/C8TC01190G
Abstract
Carbon dioxide is a major greenhouse gas, probably responsible for climate change, and a safety concern for workers under specific conditions. Simple and effective means for its detection are thus highly desirable. Herein, the aggregation-induced emissive bis-cyanostilbene derivative 1 was used to develop two sensor systems based on (i) dispersed gel aggregates and (ii) solid supported xerogels for the optical detection of CO2 gas. In the presence of diethylamine, CO2 is transformed into a carbamate ionic liquid (CIL), which binds to 1 acting as an anion receptor. The formation of such a host–guest adduct alters the aggregation state of the system and consequently its fluorescence, which thus responds to CO2 concentration. While the gel aggregate sensing system responds to CO2via fluorescence quenching, the xerogel sensor system works in a dual mode, i.e., by both fluorescence quenching and modulation, reaching very high sensitivity and a low detection limit (4.5 ppm). The sensing behavior of 1 (gel aggregate and xerogel systems) towards CO2 gas was studied in detail by solid state fluorescence and solution 1H-NMR spectroscopies.


Recommended Literature
- [1] Interpretation of the kinetics of acid-catalyzed reactions in water–glycerol mixtures
- [2] Improvement of the catalytic stability of molybdenum carbide via encapsulation within carbon nanotubes in dry methane reforming†
- [3] Peptide mass fingerprinting using isotopically encoded photo-crosslinking amino acids†
- [4] Rational design of ordered Pd–Pb nanocubes as highly active, selective and durable catalysts for solvent-free benzyl alcohol oxidation†
- [5] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [6] Front cover
- [7] Fabrication of mesoporous carbon supported Ni–Mo catalysts for the enhanced conversion of glucose to ethylene glycol†
- [8] Determination of lead in soil by graphite furnace atomic-absorption spectrometry with the direct introduction of slurries
- [9] Using ethane and butane as probes to the molecular structure of 1-alkyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ionic liquids
- [10] Tristearin bilayers: structure of the aqueous interface and stability in the presence of surfactants†

Journal Name:Journal of Materials Chemistry C
Research Products
-
N-(2-Cyanoethyl)-N-methylaniline
CAS no.: 94-34-8
-
CAS no.: 104-50-7
-
CAS no.: 67-47-0
-
CAS no.: 2996-92-1
-
CAS no.: 501-81-5
-
2-Fluoro-4-methoxybenzaldehyde
CAS no.: 331-64-6
-
CAS no.: 79-97-0
-
CAS no.: 360-70-3









